Cas no 1361879-91-5 (4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile)

4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile structure
1361879-91-5 structure
Product name:4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
CAS No:1361879-91-5
MF:C9H4F3N3O
Molecular Weight:227.142771720886
CID:4912364

4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
    • インチ: 1S/C9H4F3N3O/c10-9(11,12)16-8-7(1-3-13)6(5-14)2-4-15-8/h2,4H,1H2
    • InChIKey: JERNAVIQHHOIHS-UHFFFAOYSA-N
    • SMILES: FC(OC1C(CC#N)=C(C#N)C=CN=1)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 337
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 69.7

4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A026002015-1g
4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
1361879-91-5 97%
1g
1,713.60 USD 2021-06-08
Alichem
A026002015-500mg
4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
1361879-91-5 97%
500mg
989.80 USD 2021-06-08
Alichem
A026002015-250mg
4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
1361879-91-5 97%
250mg
707.20 USD 2021-06-08

4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報

Professional Introduction to 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1361879-91-5)

4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1361879-91-5, belongs to the pyridine family, which is well-known for its role in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a cyano group, a trifluoromethoxy group, and an acetonitrile moiety, makes this compound a versatile intermediate in organic synthesis.

The structural configuration of 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile imparts distinct chemical characteristics that are highly valuable in medicinal chemistry. The cyano group (-CN) contributes to the compound's reactivity, enabling it to participate in various nucleophilic substitution reactions. This reactivity is particularly useful in the synthesis of more complex molecules, such as pharmaceutical intermediates. Additionally, the trifluoromethoxy group (-OCH₂F) introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its interactions with biological targets.

The acetonitrile moiety (-CN) further enhances the compound's utility as a synthetic building block. Acetonitrile is a common solvent in organic chemistry due to its ability to dissolve a wide range of polar and non-polar compounds. Moreover, it can serve as a protecting group or a leaving group in various chemical transformations. The combination of these functional groups makes 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile a promising candidate for use in the development of new drugs and agrochemicals.

In recent years, there has been growing interest in the application of fluorinated compounds in pharmaceuticals due to their enhanced metabolic stability and binding affinity. The trifluoromethoxy group in 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile aligns with this trend, as fluorine atoms can significantly improve the pharmacokinetic properties of drug candidates. Studies have shown that fluorinated pyridines exhibit improved bioavailability and longer half-lives compared to their non-fluorinated counterparts. This has led to increased research efforts aimed at developing new fluorinated pyridine derivatives with therapeutic potential.

The cyano group in this compound also plays a crucial role in its reactivity and potential applications. The cyano functionality can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. These reactions are fundamental in the synthesis of more complex molecules and have been widely used in drug development. For instance, cyano groups have been incorporated into active pharmaceutical ingredients (APIs) to enhance their stability and bioavailability.

Recent advancements in synthetic methodologies have further highlighted the importance of intermediates like 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks. These methods have been particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drugs and natural products. The ability to introduce multiple functional groups into a single molecular scaffold makes intermediates like this one invaluable for medicinal chemists.

The acetonitrile moiety in 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile also contributes to its utility as a synthetic intermediate. Acetonitrile can serve as a protecting group for carboxylic acids or as a leaving group in nucleophilic substitution reactions. Its ability to act as both a solvent and a reagent makes it a versatile component in organic synthesis. Additionally, acetonitrile-based solvents are commonly used in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, further highlighting its importance in chemical research.

The combination of these functional groups makes 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile a valuable tool for researchers working on drug discovery and development. Its unique structural features allow for diverse synthetic possibilities, enabling the creation of novel bioactive molecules with potential therapeutic applications. As research continues to uncover new uses for fluorinated compounds and advanced synthetic techniques, the demand for intermediates like this one is expected to grow.

In conclusion, 4-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile, identified by its CAS number 1361879-91-5, is a multifunctional compound with significant potential in pharmaceutical research. Its structural features, including the cyano group, trifluoromethoxy group, and acetonitrile moiety, make it a versatile intermediate for organic synthesis. The growing interest in fluorinated compounds and advanced synthetic methodologies underscores its importance as a building block for new drugs and agrochemicals.

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